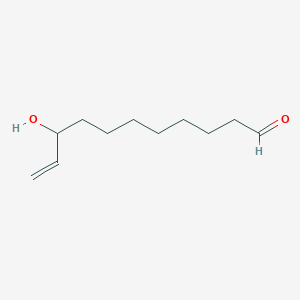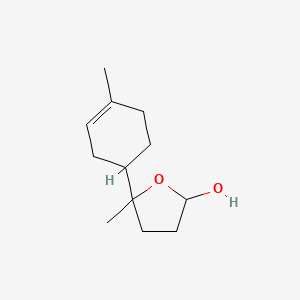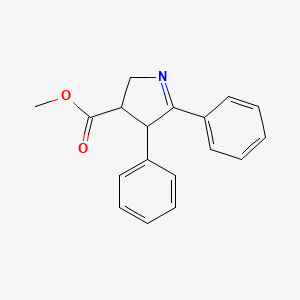
9-Hydroxyundec-10-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyundec-10-enal is a hydroxy monounsaturated fatty acid. It is a derivative of undec-10-enoic acid, where a hydroxy group is substituted at the 9th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyundec-10-enal can be achieved through various methods. One common approach involves the biotransformation of long-chain dicarboxylic acids. For instance, the biotransformation of ricinoleic acid using recombinant Escherichia coli can yield ω-hydroxyundec-9-enoic acid . The reaction conditions typically involve the use of gas chromatography with flame ionization detector (GC-FID) for analysis, and the extraction process may include solvents like ethyl acetate or water containing Tween 80 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotransformation approach mentioned above can be scaled up for industrial applications, utilizing microbial bio-catalysts for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroxyundec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include different derivatives of the original compound, such as carboxylic acids, alcohols, and esters .
Wissenschaftliche Forschungsanwendungen
9-Hydroxyundec-10-enal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 9-Hydroxyundec-10-enal involves the generation of mitochondrial reactive oxygen species and the activation of AMP-activated protein kinase. This leads to the induction of apoptosis in cancer cells. The compound increases the phosphorylation levels of AMP-activated protein kinase, cleaved caspase-3, and poly (ADP-ribose) polymerase proteins. It also downregulates anti-apoptotic members like Bcl-2 and upregulates pro-apoptotic members like Bax .
Vergleich Mit ähnlichen Verbindungen
9-Hydroxyundec-10-enoic acid: This compound is a hydroxy monounsaturated fatty acid similar to 9-Hydroxyundec-10-enal but with a carboxylic acid group instead of an aldehyde group.
(S)-9-Hydroxy-10-undecenoic acid:
Uniqueness: this compound is unique due to its specific structure, which includes a hydroxy group at the 9th position and an aldehyde group at the 10th position. This unique structure contributes to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
64251-18-9 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
9-hydroxyundec-10-enal |
InChI |
InChI=1S/C11H20O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2,10-11,13H,1,3-9H2 |
InChI-Schlüssel |
MUEWHPNRGYBWHA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCCCCCC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)

![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)



![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)


![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
